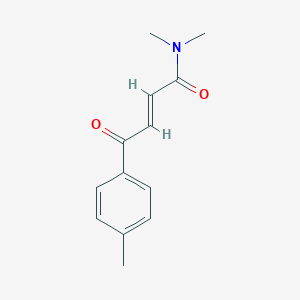

N,N-Dimethyl-4-(4-methylphenyl)-4-oxo-2-butenamide

Descripción general

Descripción

N,N-Dimethyl-4-(4-methylphenyl)-4-oxo-2-butenamide is an organic compound with a complex structure that includes both aromatic and amide functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(4-methylphenyl)-4-oxo-2-butenamide typically involves the reaction of N,N-dimethylaniline with 4-methylbenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

N,N-Dimethyl-4-(4-methylphenyl)-4-oxo-2-butenamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Organic Synthesis

N,N-Dimethyl-4-(4-methylphenyl)-4-oxo-2-butenamide serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions .

Biochemical Assays

The compound is employed in biochemical assays to study enzyme interactions. It acts as a probe that can bind to specific enzymes or receptors, altering their activity and providing insights into metabolic processes and signal transduction pathways .

Therapeutic Potential

Recent studies indicate that derivatives of 4-oxo-2-butenamide compounds exhibit significant antibacterial activity , particularly against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in developing new bacteriostatic agents .

Case Study 1: Antibacterial Activity

A study highlighted the efficacy of a related 4-oxo-2-butenamide derivative against various strains of bacteria, including both resistant and sensitive types. The compound demonstrated notable potency, making it a candidate for further development in combating bacterial infections .

Case Study 2: Enzyme Interaction Studies

In another research effort, this compound was used to investigate its effects on specific enzyme targets. The binding affinity was assessed using high-throughput screening techniques, revealing its potential as a selective modulator of enzyme activity .

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a building block for creating complex organic molecules through various chemical reactions. |

| Biochemical Assays | Acts as a probe for studying enzyme interactions and metabolic processes. |

| Therapeutic Development | Shows potential as a bacteriostatic agent against drug-resistant bacteria. |

Mecanismo De Acción

The mechanism by which N,N-Dimethyl-4-(4-methylphenyl)-4-oxo-2-butenamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

N,N-Dimethylaniline: A simpler analog with similar aromatic and amine functional groups.

4-Methylbenzoyl Chloride: A precursor used in the synthesis of N,N-Dimethyl-4-(4-methylphenyl)-4-oxo-2-butenamide.

N,N-Dimethyl-4-(2-pyrrolidinyl)aniline: Another compound with a similar structure but different functional groups.

Uniqueness

This compound is unique due to its combination of aromatic and amide functionalities, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in diverse fields make it a valuable compound for research and industrial purposes.

Actividad Biológica

N,N-Dimethyl-4-(4-methylphenyl)-4-oxo-2-butenamide, also known by its CAS number 83192-85-2, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on cellular pathways, and implications for therapeutic use.

- Molecular Formula : C13H15NO2

- Molecular Weight : 217.264 g/mol

- SMILES Notation : CN(C)C(=O)\C=C\C(=O)c1ccc(C)cc1

- IUPAC Name : (E)-N,N-dimethyl-4-(4-methylphenyl)-4-oxobut-2-enamide

Research indicates that this compound may interact with various biological targets, influencing cellular processes such as apoptosis, cell proliferation, and metabolic regulation. The compound's structure suggests potential interactions with enzymes and receptors involved in these pathways.

1. Inhibition of Apoptosis

Studies have shown that this compound can modulate apoptotic pathways in cancer cells. For example, it may enhance the expression of pro-apoptotic factors while inhibiting anti-apoptotic proteins, leading to increased apoptosis in malignant cells.

2. Cell Proliferation

This compound has been observed to affect cell cycle progression. In vitro studies indicate that it can induce cell cycle arrest at specific phases, thereby reducing proliferation rates in tumor cells.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound.

| Study | Cell Line | Effect Observed | Mechanism |

|---|---|---|---|

| Gomes et al. (2012) | A431 (skin cancer) | Increased apoptosis | Upregulation of caspases |

| Xue et al. (2017) | MCF7 (breast cancer) | Cell cycle arrest | Inhibition of cyclin-dependent kinases |

| Hunter et al. (2016) | PC3 (prostate cancer) | Reduced proliferation | Modulation of growth factor signaling |

Case Study 1: Apoptosis Induction in Skin Cancer Cells

In a study conducted by Gomes et al., this compound was tested on A431 skin cancer cells. The results demonstrated a significant increase in apoptosis rates compared to control groups, attributed to the compound's ability to activate caspase pathways.

Case Study 2: Cell Cycle Modulation in Breast Cancer

Xue et al. investigated the effects of the compound on MCF7 breast cancer cells. The findings revealed that treatment with this compound resulted in G1 phase cell cycle arrest, suggesting its potential as a chemotherapeutic agent.

Therapeutic Implications

Given its biological activity, this compound holds promise for development as a therapeutic agent in oncology. Its ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further investigation in cancer therapy.

Potential Applications:

- Cancer Treatment : Targeting specific cancer types with high expression levels of relevant biomarkers.

- Combination Therapy : Using alongside existing chemotherapeutic agents to enhance efficacy and reduce resistance.

Propiedades

IUPAC Name |

(E)-N,N-dimethyl-4-(4-methylphenyl)-4-oxobut-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-10-4-6-11(7-5-10)12(15)8-9-13(16)14(2)3/h4-9H,1-3H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGXYKXPJOTDNM-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C=C/C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83192-85-2 | |

| Record name | (2E)-N,N-Dimethyl-4-(4-methylphenyl)-4-oxobut-2-enamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083192852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-N,N-DIMETHYL-4-(4-METHYLPHENYL)-4-OXOBUT-2-ENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E43ZU4F4RS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.